molecular formula C11H10O3 B068946 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde CAS No. 178557-13-6

2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde

Cat. No.: B068946
CAS No.: 178557-13-6
M. Wt: 190.19 g/mol
InChI Key: ZAIUECZNMRBIFU-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde is a complex organic compound with a unique fused ring structure. This compound is characterized by its furan and benzofuran rings, which are fused together, and an aldehyde functional group at the 4-position. The compound’s structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde” is not well-documented in the literature. It’s important to note that the mechanism of action of a compound depends on its chemical structure and the biological system with which it interacts .

Safety and Hazards

The safety and hazards associated with “2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde” are not well-documented in the literature. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on “2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzofuran derivative, the furan ring can be introduced through cyclization reactions involving reagents like acids or bases under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde can be compared with other similar compounds, such as:

    2C-B-FLY: A psychedelic phenethylamine with a similar fused ring structure but different functional groups.

    2C-I-FLY: Another compound with a similar core structure but different substituents, leading to different chemical and biological properties.

    2C-D-FLY: Shares the fused ring structure but has different functional groups, affecting its reactivity and applications.

These comparisons highlight the uniqueness of 2,3,6,7-Tetrahydrofuro2,3-f

Properties

IUPAC Name

2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-6-9-8-2-4-13-10(8)5-7-1-3-14-11(7)9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUECZNMRBIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C3=C(C=C21)OCC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443026
Record name AG-E-28745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178557-13-6
Record name 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178557-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-E-28745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,10-dioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-2-carbaldehyde
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